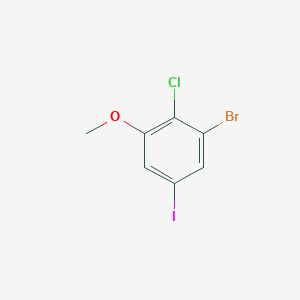

![molecular formula C20H21N3O3S B2488883 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252841-78-3](/img/structure/B2488883.png)

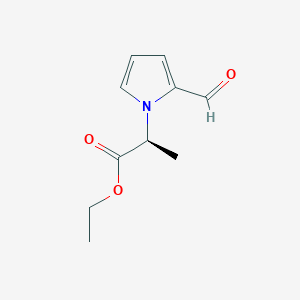

3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This chemical compound belongs to a class of derivatives based on the thienopyrimidine and pyrimidoindole ring systems, known for their potential pharmacological applications. Synthesis and evaluation of these derivatives have been explored for various biological activities, including analgesic and anti-inflammatory activities without ulcerogenic effects (Romeo et al., 1998).

Synthesis Analysis

The synthesis involves the reaction of N-amino groups of thieno[2,3-d]pyrimidin-2,4-dione derivatives with aromatic aldehydes, resulting in novel compounds. Such synthetic approaches have led to substances showing appreciable biological activities (Santagati et al., 1995).

Molecular Structure Analysis

Structural analysis through heterocorrelation NMR spectroscopy and X-ray structural analysis indicates that the molecules of the synthesized compounds possess a linear, double folded stereo structure, which could impact their interaction with biological targets (Vasilin et al., 2014).

Chemical Reactions and Properties

Electrophilic substitution reactions, including Vilsmeier-Haack reaction, bromination, and nitration, have been employed to introduce functional groups into the thieno[2,3-d]pyrimidine ring, enabling further derivatization and exploration of chemical properties (Hirota et al., 1990).

Physical Properties Analysis

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and exploration of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties highlighted significant variation in biopharmaceutical properties among derivatives. Such studies are crucial for understanding the compound's behavior in biological systems (Jatczak et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of derivatives have revealed their potential as GnRH receptor antagonists, suggesting applications in treating reproductive diseases. The study of structure-activity relationships (SAR) has been crucial in identifying key structural features required for receptor binding activity (Guo et al., 2003).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Synthesis of Pyrimido and Thieno Derivatives : The compound is used in synthesizing various derivatives. For instance, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives, which are structurally related (Shestakov et al., 2009).

- Nucleoside Synthesis : This compound plays a role in the synthesis of nucleosides, such as the formation of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (El‐Barbary et al., 1995).

Methodological Innovations in Synthesis

- Microwave-Assisted Synthesis : A method for isolating intermediates in synthesizing 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave irradiation has been developed, highlighting a novel approach in chemical synthesis (Davoodnia et al., 2008).

- Ionic Liquid Promoted Synthesis : The use of ionic liquids, like 1-butyl-3-methylimidazolium bromide, in the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones, offers an environmentally friendly and efficient synthesis method (Shaabani et al., 2007).

Applications in Drug Development and Material Science

- Antimicrobial Properties : Derivatives of thieno[3,2-d]pyrimidine-2,4-dione, such as ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, have been synthesized and evaluated for their antimicrobial activity, indicating potential pharmaceutical applications (Thadhaney et al., 2010).

- Optoelectronic Applications : Research into thieno-isoindigo derivative-based conjugated polymers for use in field-effect transistors and photothermal conversion highlights the compound's relevance in material science and optoelectronics (Zhang et al., 2017).

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . Imidazole derivatives are also known to interact with a variety of biological targets .

Mode of action

The exact mode of action would depend on the specific targets the compound interacts with. Generally, indole and imidazole derivatives can modulate the activity of their targets, leading to various biological effects .

Biochemical pathways

Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Imidazole derivatives also show diverse biological activities .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole and imidazole derivatives have been reported to have a wide range of effects due to their diverse biological activities .

Propriétés

IUPAC Name |

3-butyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N3O3S/c1-2-3-10-22-19(25)18-16(9-12-27-18)23(20(22)26)13-17(24)21-11-8-14-6-4-5-7-15(14)21/h4-7,9,12,18H,2-3,8,10-11,13H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTBZDQRLCCSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

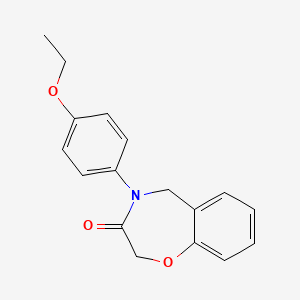

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

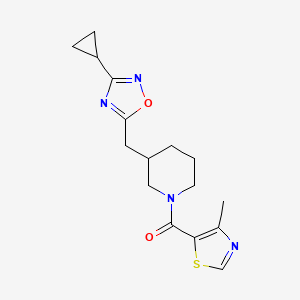

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)

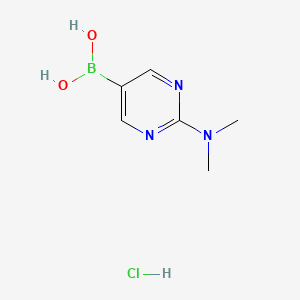

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)